molecular formula C12H18N2 B1415124 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1210513-03-3

3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]

Cat. No. B1415124
CAS RN: 1210513-03-3
M. Wt: 190.28 g/mol
InChI Key: OZCKMMNQSXHJHE-UHFFFAOYSA-N
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Description

“3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine]” is a chemical compound with the molecular formula C12H18N2 . It is used for scientific research and as a chemical synthesis intermediate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an electrocatalytic cascade transformation of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as a mediator in an undivided cell results in the formation of dihydro-2’H,3H-spiro .


Molecular Structure Analysis

The molecular structure of “3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine]” consists of a cyclohexane ring fused with a pyrrolopyrazine ring . The InChI code for this compound is 1S/C12H18N2/c1-2-6-12(7-3-1)11-5-4-9-14(11)10-8-13-12/h4-5,9,13H,1-3,6-8,10H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine]” are not available, similar compounds have been reported to react with N, O, S, and C nucleophiles in the presence of MnO2 to give the corresponding mono or disubstituted 2H-azabenzimidazoles .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 190.29 Da and a monoisotopic mass of 190.147003 Da .

Scientific Research Applications

Spirocyclic Compound Synthesis

Spirocyclic compounds, including those structurally related to 3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine], have been synthesized and studied for various properties. For instance, novel series of spiro compounds with biologically active sulfonamide were synthesized for their antimicrobial activities. Compounds within this series showed significant potency against Gram-negative and Gram-positive bacteria, with some demonstrating higher antifungal activity compared to standard drugs (Hafez, El-Gazzar, & Zaki, 2016). Additionally, the synthesis of spirocyclic 3H-pyrrol-4-amines from 2H-azirines and 1-sulfonyl-1,2,3-triazoles through a catalyzed reaction has been documented. This synthesis involves complex reaction pathways leading to stable compounds at room temperature (Khaidarov et al., 2018).

Crystal Structure and Synthesis Methodologies

The crystal structure of certain spiro compounds has been elucidated, providing insights into their molecular configurations and potential chemical reactivity. For example, the crystal structure of spiro[cyclohexane-1,2'-6'-methoxy-1'-(α-chloroacetyl)-1,2',3',4'-tetrahydro-4'-methylquinoline] was determined, shedding light on its antibacterial, antiarrhythmic, and antihypertensive activities (Soriano-garcia, Henao-Martínez, Palma, & Kpuznetsov, 2000). The synthesis of 4′-amino-1′H-spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile in an aqueous medium using microwave irradiation is another example, demonstrating an environmentally friendly procedure yielding high purity products (Dandia, Sarawgi, Bingham, Drake, Hursthouse, Light, & Ratnani, 2007).

Novel Synthesis Approaches

Innovative synthetic methodologies have been developed for spiro compounds, showing the versatility of these structures in chemical synthesis. The synthesis of a novel family of heterotricyclic hybrids, spiro-pyrrolopyridazines, through a reaction with hydrazine monohydrate, is one such example. This process produced spiro compounds with good to high yields and demonstrated tolerance to various substituents (Dundar & Zora, 2022). Another intriguing synthesis involves the reactions of spiro heterocyclic enamines with 1H-pyrrole-2,3-diones, leading to dispiro heterocyclic analogs of pyrrolizidine alkaloids (Konovalova, Shklyaev, & Maslivets, 2012).

Safety and Hazards

Safety data for “3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-pyrrolo[1,2-a]pyrazine]” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Appropriate safety measures should be taken to prevent inhalation or ingestion and to protect the skin .

properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-12(7-3-1)11-5-4-9-14(11)10-8-13-12/h4-5,9,13H,1-3,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCKMMNQSXHJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1210513-03-3
Record name 3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
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3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
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3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
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3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
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3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]
Reactant of Route 6
3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]

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